molecular formula C16H14N2OS B493362 3-[(4-Methylphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 35977-05-0

3-[(4-Methylphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B493362
CAS No.: 35977-05-0
M. Wt: 282.4g/mol
InChI Key: PAOXDBRSTNPEPR-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a benzyl substituent at the 3-position of the quinazolinone core, with a para-methyl group on the phenyl ring and a sulfhydryl (-SH) group at the 2-position. Quinazolinones are heterocyclic compounds with diverse biological activities, including antiviral, anticancer, and antimicrobial properties.

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-11-6-8-12(9-7-11)10-18-15(19)13-4-2-3-5-14(13)17-16(18)20/h2-9H,10H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOXDBRSTNPEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669371
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the reaction of 2-aminobenzamide with 4-methylbenzyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The compound can be reduced to form a dihydroquinazolinone derivative.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinazolinone compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain analogs of 3-[(4-Methylphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one display potent activity against tumor cells such as A431 (human epidermoid carcinoma), A549 (lung cancer), and MCF-7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in the G2/M phase, making these compounds promising candidates for further development as anticancer agents .

Kinase Inhibition

The compound has been evaluated for its potential as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer progression. The structure-activity relationship studies suggest that modifications to the quinazolinone core can enhance selectivity and potency towards specific kinases, particularly the epidermal growth factor receptor (EGFR) .

Case Studies

Study Findings Reference
Synthesis and Anticancer ActivityThe synthesized derivative exhibited IC50 values lower than traditional chemotherapeutics against several cancer cell lines.
Structure-Activity RelationshipModifications to the methyl group on the quinazolinone significantly improved binding affinity to EGFR.
Molecular Docking StudiesComputational studies indicated strong hydrogen bonding interactions with target kinases, supporting experimental findings.

Drug Development

Given its biological activities, this compound holds promise for drug development targeting various cancers. Its ability to induce apoptosis in cancer cells positions it as a candidate for further preclinical testing.

Research Tool

This compound can serve as a valuable tool in biochemical research for studying kinase signaling pathways and cancer biology due to its selective inhibition properties.

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thioxo group may play a crucial role in its biological activity by interacting with enzymes or receptors. Additionally, the quinazolinone core structure may contribute to its ability to modulate various cellular processes.

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Notable Properties
3-[(4-Methylphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one C₁₆H₁₄N₂OS 282.36 Para-methyl benzyl Moderate lipophilicity, thiol reactivity
3-[(4-Fluorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one C₁₅H₁₁FN₂OS 286.33 Para-fluoro benzyl Increased polarity, metabolic stability
3-[(2-Chlorophenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one C₁₅H₁₁ClN₂OS 302.78 Ortho-chloro benzyl Steric hindrance, electron withdrawal
3-(3,4-Dimethylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one C₁₆H₁₄N₂OS 282.36 3,4-Dimethyl benzyl High lipophilicity, π-π interactions
3-(Heptan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one C₁₅H₂₀N₂OS 276.40 Heptan-2-yl Enhanced BBB penetration
3-(3-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one C₁₄H₁₁N₃OS 269.32 Pyridin-2-yl Hydrogen-bonding capability

Research Findings and Implications

  • Synthetic Routes: Palladium-catalyzed cross-coupling (e.g., using PdCl₂(PPh₃)₂ and PCy₃) is a common method for introducing aryl/alkyl groups to the quinazolinone core .
  • For example, analogs with fluorophenyl groups showed enhanced inhibition of NS5B polymerase in hepatitis C virus (HCV) .
  • Physicochemical Trade-offs : While alkyl chains (e.g., heptan-2-yl ) improve lipid solubility, they may reduce aqueous solubility, complicating formulation.

Biological Activity

3-[(4-Methylphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C₁₆H₁₄N₂OS
  • Molecular Weight : 282.36 g/mol
  • CAS Number : 35977-05-0

Synthesis

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions to yield the target compound. The synthetic pathway often includes the formation of the quinazolinone core followed by the introduction of the sulfanyl and methylphenyl groups.

Inhibition of Protein Kinases

Recent studies have shown that derivatives of quinazolinone, including this compound, exhibit potent inhibitory activity against various tyrosine kinases. These include:

  • Cyclin-dependent kinase 2 (CDK2)
  • Human epidermal growth factor receptor 2 (HER2)
  • Epidermal growth factor receptor (EGFR)
  • Vascular endothelial growth factor receptor 2 (VEGFR2)

In particular, compounds similar to this compound have demonstrated IC₅₀ values in the low micromolar range against these targets, indicating strong potential for therapeutic applications in cancer treatment .

Antibacterial Activity

The quinazolinone derivatives have also been evaluated for their antibacterial properties. Studies indicate that certain analogs exhibit significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The structure–activity relationship (SAR) analysis suggests that modifications in the molecular structure can enhance antibacterial efficacy .

Case Study 1: Tyrosine Kinase Inhibition

A study explored the inhibitory effects of several quinazolinone derivatives on CDK2 and HER2. It was found that this compound analogs demonstrated comparable or superior inhibition compared to established inhibitors like imatinib and lapatinib. The molecular docking studies revealed that these compounds act as ATP non-competitive inhibitors for CDK2 and ATP competitive inhibitors for EGFR .

CompoundTarget KinaseIC₅₀ (µM)
3aCDK20.173
3bHER20.079
ImatinibCDK20.131
LapatinibHER20.078

Case Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial activities of various quinazolinone derivatives against MRSA. The study highlighted that certain modifications to the quinazolinone structure significantly enhanced antibacterial potency. For example, a derivative with a fluorine substitution exhibited improved activity compared to its non-fluorinated counterpart .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-Methylphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
Reactant of Route 2
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3-[(4-Methylphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one

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